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. . ALK TKI-Naive Patients Crizotinib-Pretreated Patients
Efficacy Endpoint

(n=39) (n=21)
Overall Response Rate (ORR) 64.1% (25 of 39) 33.3% (7 of 21)
ORR 95% Confidence Interval 47.2% - 78.8% 14.6% - 57.0%
Median Progression-Free Survival  15.9 months 6.73 months
(PFS)
PFS 95% Confidence Interval 9.26 - 23.3 months 4.73 - 8.54 months
Median Duration of Response 15.0 months 6.60 months
(DoR)
DoR 95% Confidence Interval 9.06 - 25.8 months 3.77 - 13.3 months

Study Design & Patient Demographics

The foundational elements of the phase 1 trial are critical for interpreting the results.

e Trial Identifier: NCT02695550 [1]
e Study Design: Multicenter, single-arm, open-label, first-in-human phase 1 study, consisting of a
dose-escalation phase and a dose-expansion phase [1].
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e Patient Enrollment: 64 patients with advanced ALK-positive NSCLC were enrolled between April 13,
2016, and February 8, 2020. Of these, 41 (64.1%) were ALK TKI-naive and 23 (35.9%) had received
crizotinib previously [1] [2].

¢ Dosing: In the dose-escalation phase, conteltinib was taken orally at doses ranging from 50 mg to
800 mg once daily (quaque die, QD) [1].

Safety and Tolerability Profile

The safety of conteltinib was assessed in all patients who received at least one dose, with adverse events
(AEs) judged by investigators according to the National Cancer Institute Common Terminology Criteria for
Adverse Events (CTCAE) version 4.03 [3].

¢ Treatment-Related Adverse Events (TRAESs): 90.6% (58 of 64) of patients experienced TRAEs. The
majority were low-grade, with 14.1% (9 of 64) of patients experiencing grade 3 or higher TRAEs [1]
[2].

¢ Most Common TRAEs: The table below lists the most frequent TRAEs observed in the study [1] [2].

Adverse Event Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)

¢ Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD): One DLT event was
reported at the 600 mg dose. The MTD was not reached within the tested dose range up to 800 mg
QD [1] [2].

e Recommended Phase 2 Dose (RP2D): Based on the study's findings, the RP2D was determined to
be 600 mg QD for ALK TKI-naive patients and 300 mg twice daily (bis in die, BID) for patients
who had received crizotinib previously [1] [2].

Mechanism of Action and Preclinical Rationale
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Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor

(TKI). Its preclinical profile provided the rationale for its clinical investigation [1].

¢ Potent ALK Inhibition: In enzymatic assays, conteltinib is approximately 10-fold more potent than
crizotinib against ALK [1].

¢ Activity Against Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations,
including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].

e Multi-Target Inhibition: Conteltinib also acts as a pan-inhibitor of Focal Adhesion Kinase (FAK),
and inhibits Pyk2 and IGF-1R, although with less potency than its inhibition of ALK. This multi-target
profile may contribute to its anti-tumor activity by disrupting additional pathways involved in cancer
cell survival and proliferation [4] [5]. The following diagram illustrates its primary mechanism of action.
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Interpretation and Future Development
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¢ Clinical Implications: The phase 1 results established conteltinib as a potential treatment option for
advanced ALK-positive NSCLC, showing robust efficacy in TKI-naive patients and clinically
meaningful activity in those who failed prior crizotinib [1].

¢ Subsequent Development: As of October 2022, conteltinib had progressed to Phase lll clinical
trials for NSCLC in China [6]. Furthermore, a phase Ib/ll study combining conteltinib with a KRAS
G12C inhibitor (SY-5933) in advanced solid tumors was planned for June 2025, indicating an
expansion of its therapeutic exploration into combination therapies and other cancer types [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

